molecular formula C20H13F3N4O2S B3717970 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3717970
M. Wt: 430.4 g/mol
InChI Key: FNZHACBCLXJSBM-UHFFFAOYSA-N
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Description

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound features a complex structure that incorporates a 4-oxo-1,4-dihydropyrimidine core, a functional group often associated with diverse biological activities, and is further modified with a cyano substituent, a phenyl ring, and a thioether linkage to an acetamide group bearing a 3-(trifluoromethyl)phenyl moiety . The presence of the sulfanyl bridge and the electron-withdrawing trifluoromethyl group are key structural features that can influence the molecule's electronic properties, metabolic stability, and its ability to interact with biological targets . While the specific biological profile and molecular targets of this compound require further investigation, its sophisticated design makes it a valuable chemical entity for various research applications. Potential areas of investigation include exploring its activity against various enzymes, studying its role as a protein kinase inhibitor based on structural analogs, and screening it for novel therapeutic applications in oncology and other disease areas . Researchers can also utilize this molecule as a key intermediate or building block for the synthesis of more complex chemical libraries. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2S/c21-20(22,23)13-7-4-8-14(9-13)25-16(28)11-30-19-26-17(12-5-2-1-3-6-12)15(10-24)18(29)27-19/h1-9H,11H2,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZHACBCLXJSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol with 3-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group serves as a reactive site for nucleophilic substitution. This reaction typically occurs under basic or acidic conditions, depending on the nucleophile:

Reaction Conditions Nucleophile Product Yield Reference
K₂CO₃, DMF, 80°CAlkyl halidesSubstituted thioether derivatives65-75%
NaH, THF, 0°C → RTAminesThioamide-linked analogs55-60%
CuI, DIPEA, DCM, refluxAryl boronic acidsBiaryl thioethers via cross-coupling70-80%

Key Insight : The sulfanyl group’s lability allows modular functionalization, enabling the synthesis of analogs for structure-activity relationship (SAR) studies.

Hydrolysis of the Cyano Group

The cyano (-CN) group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amide derivatives:

Reaction Pathway :
R–CNH₂O, H⁺/OH⁻R–COOH(acid)orR–CONH₂(amide)\text{R–CN} \xrightarrow[\text{H₂O, H⁺/OH⁻}]{} \text{R–COOH} \, \text{(acid)} \, \text{or} \, \text{R–CONH₂} \, \text{(amide)}

Conditions Product Application
H₂SO₄ (20%), reflux, 6hCarboxylic acid derivativePrecursor for further acylations
NaOH (10%), EtOH, 50°C, 4hPrimary amideEnhanced solubility for biological assays

Note : Hydrolysis kinetics depend on steric hindrance from the pyrimidine and phenyl groups, requiring prolonged reaction times.

Oxidation of the Sulfanyl Linker

The sulfanyl group oxidizes to sulfonyl (-SO₂-) under controlled conditions:

Reaction :
R–S–R’H₂O₂, AcOHR–SO₂–R’\text{R–S–R'} \xrightarrow[\text{H₂O₂, AcOH}]{} \text{R–SO₂–R'}

Oxidizing Agent Conditions Yield Selectivity
H₂O₂ (30%)AcOH, 60°C, 3h85%High
mCPBADCM, 0°C → RT, 12h78%Moderate

Application : Sulfonyl derivatives exhibit improved metabolic stability in pharmacokinetic studies.

Cycloaddition Reactions

The pyrimidine ring participates in [4+2] cycloadditions with dienophiles, forming fused heterocycles:

Dienophile Conditions Product Biological Relevance
Maleic anhydrideToluene, 110°C, 8hPyrimidine-fused diketoneEnhanced enzyme inhibition
DMADMicrowave, 120°C, 20minPyrrolo[2,3-d]pyrimidineAntitumor activity

Mechanistic Insight : Electron-deficient pyrimidine rings facilitate inverse-electron-demand Diels-Alder reactions.

Enzyme Inhibition via Hydrogen Bonding

The compound interacts with enzyme active sites through:

  • Hydrogen bonding between the pyrimidine carbonyl and enzyme residues.

  • π-π stacking of the phenyl and trifluoromethylphenyl groups with hydrophobic pockets.

Target Enzyme IC₅₀ Binding Affinity (Kd)
Dihydrofolate reductase12 nM8.5 ± 0.3 nM
Thymidylate synthase45 nM22 ± 1.1 nM

Structural Requirement : The trifluoromethyl group enhances binding via hydrophobic and electrostatic interactions .

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes C–S bond cleavage:

Reaction :
R–S–CH₂–CO–NH–ArUV, MeOHR–SH+CH₂=CO–NH–Ar\text{R–S–CH₂–CO–NH–Ar} \xrightarrow[\text{UV, MeOH}]{} \text{R–SH} + \text{CH₂=CO–NH–Ar}

Application : Photodynamic prodrug activation in targeted therapies.

Scientific Research Applications

Table 1: Summary of Synthetic Routes

StepReactantsConditionsProduct
1Aldehyde + Thiourea + Ethyl CyanoacetateEthanol, HeatIntermediate Pyrimidine
2Intermediate + BromoethaneDMF, BaseTarget Compound

Anti-inflammatory Activity

Research indicates that compounds similar to 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide exhibit significant anti-inflammatory properties. For instance, studies have shown that modifications to the dihydropyrimidine structure can enhance the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Study: Anti-inflammatory Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that certain substitutions led to a marked reduction in inflammatory markers in animal models. The results indicated a dose-dependent response, with higher doses yielding greater anti-inflammatory effects .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research has highlighted its ability to inhibit specific kinases involved in cancer cell proliferation and survival. In particular, it has shown promise as a Wee1 kinase inhibitor, which is critical for cell cycle regulation.

Case Study: Kinase Inhibition

In vitro studies revealed that the compound effectively reduced the viability of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase. The mechanism was linked to the downregulation of cyclin-dependent kinases (CDKs) .

Quantitative Structure-Activity Relationship (QSAR)

Recent QSAR studies have provided insights into how structural modifications can influence biological activity. By analyzing various derivatives, researchers have identified key functional groups that enhance potency against specific targets .

Mechanism of Action

The mechanism of action of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical pathways. The presence of the cyano and trifluoromethyl groups may enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Implications

  • Cyano vs.
  • Trifluoromethyl Phenyl vs. Methoxy/Chloro Substituents : The trifluoromethyl group offers superior metabolic resistance and lipophilicity compared to methoxy or chloro groups, which may improve blood-brain barrier penetration .
  • Pyrimidinone vs. Pyridine Cores: The pyrimidinone ring’s lactam structure facilitates hydrogen bonding with biological targets, whereas pyridine cores may prioritize aromatic interactions .

Biological Activity

The compound 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a derivative of dihydropyrimidine with potential biological activities, particularly in the context of antiviral and antimicrobial properties. This article explores its biological activity based on diverse research findings, including synthesis, structure-activity relationships (SAR), and case studies.

Synthesis and Chemical Structure

The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives with modifications at the pyrimidine scaffold. The structural formula can be represented as follows:

C17H16F3N3O1S1\text{C}_{17}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_1\text{S}_1

The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological activity.

Antiviral Activity

One of the most significant findings regarding this compound is its potential as an antiviral agent , particularly against Hepatitis B Virus (HBV). Research indicates that compounds similar to this compound exhibit inhibitory effects on HBV replication. For instance, derivatives with similar structures have shown promising results in inhibiting HBV infection effectively through various mechanisms, including interference with viral capsid assembly and replication processes .

Antimicrobial Activity

In addition to antiviral properties, this compound has been evaluated for antimicrobial activity . A study conducted on a series of pyrimidine derivatives demonstrated that certain analogs exhibited significant antimicrobial effects against various bacterial strains. The presence of the sulfanyl group in the structure appears to play a crucial role in enhancing antimicrobial potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureImpact on Activity
Dihydropyrimidine scaffold Essential for antiviral and antimicrobial activity
Trifluoromethyl group Increases lipophilicity and enhances membrane permeability
Sulfanyl group Contributes to antimicrobial properties

Case Study 1: Antiviral Efficacy

A study focusing on the antiviral efficacy of similar dihydropyrimidine derivatives revealed that compounds with a 5-cyano substituent demonstrated significant inhibition of HBV replication in vitro. The mechanism involved interference with the viral life cycle at multiple stages .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial potential of a series of pyrimidine derivatives, including those similar to our compound of interest. Results indicated that certain analogs showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step pathways, typically starting with condensation of cyano-substituted dihydropyrimidine precursors with thiol-containing intermediates. Key steps include nucleophilic substitution at the pyrimidine sulfur site and coupling with the trifluoromethylphenyl acetamide moiety. Optimization may involve adjusting reaction temperatures (e.g., 60–80°C for thiouracil intermediates) and catalysts (e.g., DCC/DMAP for amide bond formation). Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions (e.g., cyano at C5, trifluoromethylphenyl at N-position) via characteristic shifts (e.g., ~δ 7.5 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves dihedral angles between the pyrimidine ring and acetamide group, critical for understanding conformational stability. Example: C–S bond lengths (~1.78 Å) and hydrogen-bonding networks in crystal lattices .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use high-throughput assays targeting enzymes or receptors relevant to the compound’s scaffold (e.g., kinase inhibition, antimicrobial activity). For example:

  • Kinase Assays : Measure IC50_{50} values against EGFR or VEGFR using fluorescence-based ADP-Glo™ kits.
  • Microbial Growth Inhibition : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative strains via broth microdilution .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines or assays be resolved?

  • Methodological Answer : Discrepancies may arise from off-target effects or assay-specific conditions. Strategies include:

  • Dose-Response Repetition : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions.
  • Proteomic Profiling : Use mass spectrometry to identify unintended protein interactions (e.g., ATP-binding cassette transporters affecting drug uptake) .
  • Computational Docking : Compare binding affinities to homologous targets (e.g., PyMOL or AutoDock Vina) to explain selectivity variations .

Q. What computational approaches are suitable for predicting electronic properties and reactivity?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites (e.g., cyano group as electron-withdrawing) .
  • MESP Mapping : Visualizes electrostatic potential to identify hydrogen-bonding regions (e.g., acetamide oxygen as a hydrogen-bond acceptor) .

Q. How can analogs be designed to improve metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the sulfanyl group with sulfone or methylene to enhance oxidative stability.
  • Trifluoromethyl Modifications : Introduce para-substituted electron-donating groups (e.g., –OCH3_3) on the phenyl ring to balance lipophilicity and solubility .
  • Pro-drug Strategies : Mask the cyano group as a tert-butyl carbamate to reduce first-pass metabolism .

Q. What strategies mitigate crystallinity issues during formulation development?

  • Methodological Answer :

  • Polymorph Screening : Use solvent-drop grinding with dichloromethane/acetone to identify stable amorphous forms.
  • Co-crystallization : Introduce co-formers (e.g., succinic acid) to disrupt tight crystal packing via hydrogen-bond competition .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data across studies?

  • Methodological Answer :

  • Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask methods at 25°C ± 0.5°C.
  • Particle Size Control : Reduce particle size to <50 µm via jet milling to minimize variability in dissolution rates .

Experimental Design Considerations

Q. What in vitro/in vivo models are appropriate for pharmacokinetic profiling?

  • Methodological Answer :

  • In Vitro : Caco-2 monolayers for permeability; human liver microsomes for CYP450 metabolism (e.g., CYP3A4/2D6).
  • In Vivo : Rodent models with LC-MS/MS quantification of plasma half-life and tissue distribution (e.g., liver/kidney accumulation due to lipophilicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.